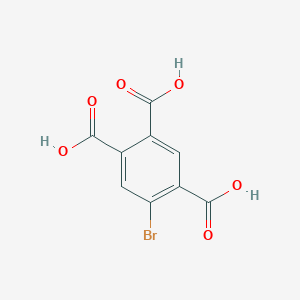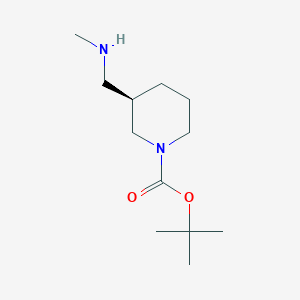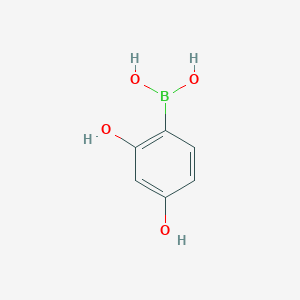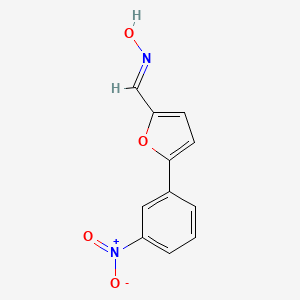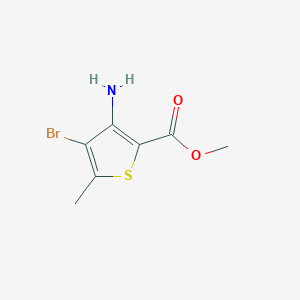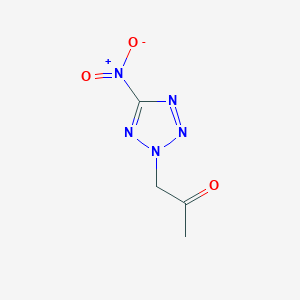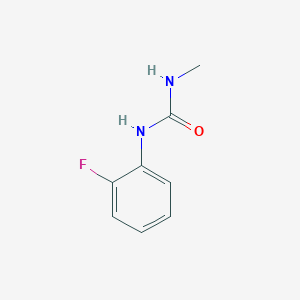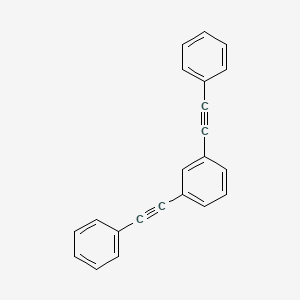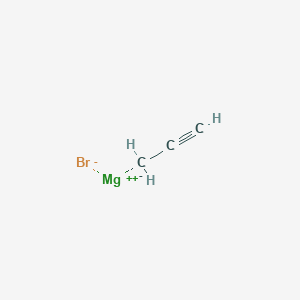
Propargylmagnesium bromide
概要
説明
Propargylmagnesium bromide is an organomagnesium compound that belongs to the class of Grignard reagents. It is widely used in organic synthesis due to its ability to form carbon-carbon bonds. The compound is characterized by the presence of a propargyl group (a three-carbon chain with a triple bond) attached to a magnesium bromide moiety. This unique structure makes it a versatile reagent in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions: Propargylmagnesium bromide is typically prepared by the reaction of propargyl bromide with magnesium metal in an anhydrous solvent such as diethyl ether or tetrahydrofuran. The reaction is carried out under an inert atmosphere to prevent the oxidation of the magnesium. The general reaction is as follows:
HC≡CCH2Br+Mg→HC≡CCH2MgBr
The reaction is exothermic and requires careful control of temperature to avoid side reactions .
Industrial Production Methods: In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining the reaction conditions and improving the yield. The industrial process also involves rigorous purification steps to ensure the removal of any impurities .
化学反応の分析
Types of Reactions: Propargylmagnesium bromide undergoes various types of chemical reactions, including:
Addition Reactions: It adds to carbonyl compounds (aldehydes and ketones) to form homopropargylic alcohols.
Substitution Reactions: It can substitute halides in organic compounds to form new carbon-carbon bonds.
Coupling Reactions: It participates in coupling reactions with other organometallic reagents to form more complex molecules.
Common Reagents and Conditions:
Solvents: Diethyl ether, tetrahydrofuran.
Catalysts: Copper(I) iodide, palladium complexes.
Conditions: Inert atmosphere, low temperatures to prevent side reactions.
Major Products:
Homopropargylic Alcohols: Formed by the addition to carbonyl compounds.
Propargylated Amines: Formed by the reaction with amines.
Enaminones: Formed by the reaction with amides.
科学的研究の応用
Propargylmagnesium bromide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the synthesis of drug intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of specialty chemicals and materials
作用機序
The mechanism of action of propargylmagnesium bromide involves the nucleophilic addition of the propargyl group to electrophilic centers in organic molecules. The magnesium bromide moiety stabilizes the negative charge on the carbon atom, facilitating the formation of new carbon-carbon bonds. This mechanism is crucial in the formation of homopropargylic alcohols and other products .
類似化合物との比較
Propargyl Chloride: Similar in structure but less reactive due to the presence of chlorine instead of bromine.
Propargyl Alcohol: Contains a hydroxyl group instead of a magnesium bromide moiety, making it less reactive in nucleophilic addition reactions.
Allylmagnesium Bromide: Similar Grignard reagent but with a double bond instead of a triple bond.
Uniqueness: Propargylmagnesium bromide is unique due to its high reactivity and versatility in forming carbon-carbon bonds. Its ability to participate in a wide range of reactions makes it a valuable reagent in organic synthesis .
特性
IUPAC Name |
magnesium;prop-1-yne;bromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3.BrH.Mg/c1-3-2;;/h1H,2H2;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLERVAXAQFOFRI-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C#C.[Mg+2].[Br-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3BrMg | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



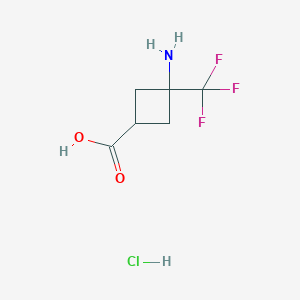
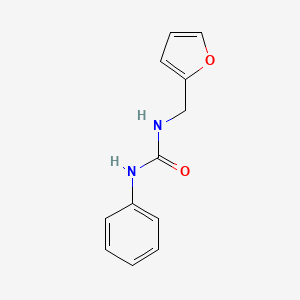
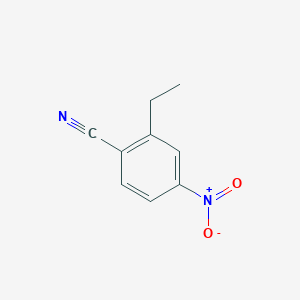
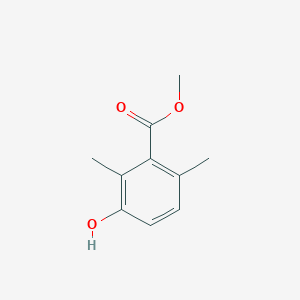
![(1H-Pyrrolo[3,2-c]pyridin-7-yl)boronic acid](/img/structure/B3046843.png)
